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molecular formula C6H3Cl4N B8390056 2,6-Dichloro-4-(dichloromethyl)pyridine

2,6-Dichloro-4-(dichloromethyl)pyridine

Cat. No. B8390056
M. Wt: 230.9 g/mol
InChI Key: RZGHDKSFXCVAHG-UHFFFAOYSA-N
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Patent
US04062962

Procedure details

To a solution of 73 grams (0.275 mole) of 2,6-dichloro-4-(trichloromethyl)pyridine dissolved in 125 milliliters of acetone was added a solution of 108 grams (0.48 mole) of stannous chloride hydrate and 40 milliliters of concentrated hydrochloride acid in 500 milliliters of acetone. The mixture was refluxed for 2.0 hours. The solid which formed was separated by filtration and three fourths of the solvent was thereafter removed by evaporation. The remainder of the reaction mixture was diluted with water and the oil phase which formed, removed by extraction with hexane. The 2,6-dichloro-4-(dichloromethyl)pyridine product was dried and recovered from the solvent by evaporation of the solvent. The product had a boiling point of 123°- 126° C. at 1.6 millimeters of mercury.
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride hydrate
Quantity
108 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8](Cl)([Cl:10])[Cl:9])[CH:5]=[C:4]([Cl:12])[N:3]=1.Cl>CC(C)=O>[Cl:1][C:2]1[CH:7]=[C:6]([CH:8]([Cl:9])[Cl:10])[CH:5]=[C:4]([Cl:12])[N:3]=1

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C(Cl)(Cl)Cl)Cl
Name
Quantity
125 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
stannous chloride hydrate
Quantity
108 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2.0 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solid which formed
CUSTOM
Type
CUSTOM
Details
was separated by filtration and three fourths of the solvent
CUSTOM
Type
CUSTOM
Details
was thereafter removed by evaporation
ADDITION
Type
ADDITION
Details
The remainder of the reaction mixture was diluted with water
CUSTOM
Type
CUSTOM
Details
the oil phase which formed
CUSTOM
Type
CUSTOM
Details
removed by extraction with hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The 2,6-dichloro-4-(dichloromethyl)pyridine product was dried
CUSTOM
Type
CUSTOM
Details
recovered from the solvent by evaporation of the solvent

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=CC(=C1)C(Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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